2-(2-Bromo-6-nitrophenyl)acetaldehyde 2-(2-Bromo-6-nitrophenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 85355-50-6
VCID: VC5859781
InChI: InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
SMILES: C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-]
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.044

2-(2-Bromo-6-nitrophenyl)acetaldehyde

CAS No.: 85355-50-6

Cat. No.: VC5859781

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.044

* For research use only. Not for human or veterinary use.

2-(2-Bromo-6-nitrophenyl)acetaldehyde - 85355-50-6

Specification

CAS No. 85355-50-6
Molecular Formula C8H6BrNO3
Molecular Weight 244.044
IUPAC Name 2-(2-bromo-6-nitrophenyl)acetaldehyde
Standard InChI InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
Standard InChI Key OOKCQYFQNZMYAK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(2-Bromo-6-nitrophenyl)acetaldehyde features a phenyl ring substituted at the 2- and 6-positions with bromine and nitro groups, respectively. The acetaldehyde moiety (-CH₂CHO) is attached to the benzene ring, conferring both electrophilic and nucleophilic reactivity. Computational models predict a planar geometry for the aromatic system, with the nitro group inducing significant electron withdrawal, thereby activating the ring for substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₆BrNO₃
Molecular Weight244.04 g/mol
Density1.8±0.1 g/cm³ (estimated)
Boiling Point386.3±27.0°C (analog-based)
LogP (Partition Coefficient)1.81

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm). Infrared (IR) spectra show strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) . Mass spectrometry fragments correlate with the molecular ion peak at m/z 243.95 (M⁺).

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The primary synthesis route involves bromination and nitration of phenylacetaldehyde derivatives. For example, nitration of 2-bromophenylacetaldehyde using mixed nitric-sulfuric acid yields the 6-nitro isomer regioselectively due to steric and electronic directing effects. Yields typically range from 60–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Bromine-Lithium Exchange Strategies

Advanced methods employ bromine-lithium exchange reactions to generate reactive intermediates. Treatment of 2-bromo-6-nitrobenzaldehyde with tert-butyllithium at −78°C produces a lithiated species, which is quenched with acetaldehyde equivalents to install the aldehyde group . This approach minimizes byproducts and achieves yields exceeding 80% .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Electrophilic Substitution6595Cost-effective
Bromine-Lithium Exchange8598High regioselectivity

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, with complete degradation by 300°C. Differential Scanning Calorimetry (DSC) shows a glass transition temperature (Tg) near −20°C, suggesting utility in low-temperature applications .

Solubility and Reactivity

The compound exhibits limited solubility in water (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The aldehyde group undergoes nucleophilic addition with amines and Grignard reagents, while the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions .

Applications in Organic Synthesis

Medicinal Chemistry

2-(2-Bromo-6-nitrophenyl)acetaldehyde serves as a precursor for bioactive molecules. For instance, condensation with hydrazines yields Schiff bases with antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM). Its nitro group is reducible to an amine, enabling access to benzodiazepine analogs via reductive amination .

Material Science

In polymer chemistry, this aldehyde participates in condensation polymerization to form polyazomethines, which exhibit tunable luminescence and thermal stability up to 400°C. Hybrid materials incorporating this compound show promise in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems .

Future Research Directions

Catalytic Functionalization

Exploring palladium-catalyzed C–H activation could enable direct functionalization of the phenyl ring, bypassing pre-halogenation steps. Preliminary results show promise for synthesizing trifluoromethylated derivatives via radical pathways .

Computational Modeling

Density Functional Theory (DFT) studies could optimize reaction pathways and predict regioselectivity in electrophilic substitutions. Machine learning models may further accelerate the design of derivatives with enhanced bioactivity .

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